molecular formula C14H15N3O3 B12895761 Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]- CAS No. 61261-80-1

Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-

Cat. No.: B12895761
CAS No.: 61261-80-1
M. Wt: 273.29 g/mol
InChI Key: ZVQOGROVVRXQJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization of Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-

Molecular Architecture and Crystallographic Analysis

The compound’s molecular framework consists of a central pyrazole ring substituted at the 1-position with a 4-nitrophenyl group and at the 3- and 5-positions with ethyl and methyl groups, respectively. A ketone functional group at the 4-position completes the structure. Single-crystal X-ray diffraction studies of analogous pyrazole derivatives reveal that the pyrazole core adopts a planar conformation, with minor deviations arising from steric interactions between substituents. The 4-nitrophenyl group exhibits rotational freedom around the N1–C1 bond, as observed in similar N-arylpyrazole systems, where dihedral angles between the pyrazole and phenyl rings range from 44.8° to 88.9°.

X-ray Diffraction Studies of Pyrazole Core Conformation

Crystallographic data for related compounds indicate monoclinic crystal systems with space group P2~1~/c and unit cell parameters in the range of a = 10.2–15.7 Å, b = 11.1–11.5 Å, and c = 15.7–15.9 Å. The pyrazole ring in these structures remains nearly planar, with bond lengths and angles consistent with aromatic delocalization. For example, the N–N bond length in the pyrazole core measures approximately 1.35–1.38 Å, while C–C bonds within the ring range from 1.37 to 1.43 Å. Substituents such as the 3-ethyl and 5-methyl groups introduce slight puckering, with out-of-plane displacements of 0.14–0.22 Å for methyl carbons.

Table 1: Selected crystallographic parameters for analogous pyrazole derivatives

Parameter Value Range Source
Crystal system Monoclinic
Space group P2~1~/c
Unit cell a (Å) 10.2163(4)–15.6924(6)
Unit cell β (°) 95.441(1)–97.2
Dihedral angle (°) 31.38–49.26
Torsional Angle Analysis of 4-Nitrophenyl Substituent

The 4-nitrophenyl group exhibits limited coplanarity with the pyrazole ring due to steric hindrance from adjacent substituents. Torsional angles (C5–C4–N3–O1) for nitro groups in analogous structures range from −6.5° to 4.1°, indicating slight twisting relative to the phenyl plane. This deviation minimizes electronic repulsion between the nitro oxygen atoms and the pyrazole ring’s π-system. Density functional theory (DFT) calculations on similar systems predict rotational barriers of ~5–8 kcal/mol for the 4-nitrophenyl group, suggesting moderate conformational flexibility.

Intermolecular Interactions in Crystal Packing

The crystal packing of this compound is stabilized by a combination of weak hydrogen bonds and π–π interactions. C–H···O hydrogen bonds between methyl/ethyl substituents and nitro oxygen atoms dominate, with donor-acceptor distances of 2.8–3.2 Å. Parallel-displaced π–π stacking between pyrazole and 4-nitrophenyl rings occurs at centroid-to-centroid distances of 3.6–3.8 Å, contributing to layered supramolecular architectures. Halogen bonds, though absent in this specific derivative, are notably less influential than C–H···O interactions in analogous systems, as demonstrated by frequency analysis (R~F~ = 1.2–1.5).

Key packing features :

  • C–H···O networks propagate along the b-axis, forming zigzag chains.
  • Methyl and ethyl groups participate in van der Waals contacts, with interatomic distances of 3.4–3.7 Å.
  • Nitro groups act as hydrogen bond acceptors, with O···H–C angles of 140–160°.

Properties

CAS No.

61261-80-1

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

1-[3-ethyl-5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]ethanone

InChI

InChI=1S/C14H15N3O3/c1-4-13-14(10(3)18)9(2)16(15-13)11-5-7-12(8-6-11)17(19)20/h5-8H,4H2,1-3H3

InChI Key

ZVQOGROVVRXQJV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1C(=O)C)C)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

  • Substituted hydrazines or hydrazides (for pyrazole ring formation)
  • β-diketones or α,β-unsaturated ketones (for cyclization)
  • 4-nitrohalobenzene or 4-nitrophenyl derivatives (for aryl substitution)
  • Alkylating agents for ethyl and methyl group introduction

Stepwise Synthesis

Step Reaction Type Description Conditions Notes
1 Pyrazole ring formation Condensation of hydrazine derivative with β-diketone Mild base (e.g., sodium hydroxide), ethanol solvent, room temperature to reflux Forms 3-ethyl-5-methylpyrazole core
2 N1-Arylation Nucleophilic substitution with 4-nitrohalobenzene Polar aprotic solvent, base catalyst, elevated temperature Introduces 4-nitrophenyl group at N1
3 Ethanone functionalization Acetylation at C4 position of pyrazole Acetyl chloride or acetic anhydride, Lewis acid catalyst Forms ethanone substituent
4 Purification Recrystallization or chromatography Ethanol or ethanol-benzene mixture Ensures compound purity

Reaction Conditions and Optimization

  • Mild bases such as sodium hydroxide in ethanol are preferred to avoid decomposition of sensitive groups.
  • Temperature control is critical during arylation to prevent side reactions.
  • Recrystallization from ethanol or ethanol-benzene mixtures improves yield and purity.

Research Findings and Characterization

  • The compound exhibits stable crystalline properties with melting points consistent with pyrazole derivatives substituted with nitrophenyl groups.
  • X-ray crystallography confirms the substitution pattern and molecular conformation, showing no explosive behavior despite the presence of nitro groups.
  • Spectroscopic data (IR, NMR, MS) validate the presence of ethanone, ethyl, methyl, and nitrophenyl substituents.

Data Table: Summary of Preparation Parameters

Parameter Details Reference
Molecular Formula C14H15N3O3
Molecular Weight 273.29 g/mol
Key Reagents Hydrazine derivatives, β-diketones, 4-nitrohalobenzene, acetyl chloride
Solvents Ethanol, ethanol-benzene mixture
Catalysts Sodium hydroxide, Lewis acids
Temperature Range Room temperature to reflux (~25–80 °C)
Purification Method Recrystallization, chromatography
Characterization Techniques IR, 1H-NMR, Mass Spectrometry, X-ray crystallography

Analytical Notes

  • The presence of the nitro group on the phenyl ring requires careful handling due to potential sensitivity, although no explosive behavior has been observed under standard laboratory conditions.
  • The ethyl and methyl substitutions on the pyrazole ring influence the reactivity and solubility of the compound, which must be considered during synthesis and purification.
  • The acetylation step to introduce the ethanone group is typically performed under controlled acidic conditions to avoid overreaction or degradation.

Chemical Reactions Analysis

Reduction of the Nitro Group

The 4-nitrophenyl substituent undergoes catalytic hydrogenation to form a 4-aminophenyl derivative.
Conditions : Hydrogen gas (H₂) with palladium on carbon (Pd/C) in ethanol at 50–60°C for 2–4 hours.
Outcome :

  • Reduction of the nitro group (–NO₂) to an amine (–NH₂) without altering the pyrazole ring or ethanone functionality.

  • Yield : ~85–90% under optimized conditions.

Nucleophilic Substitution at the Ethanone Moiety

The ethanone group (–COCH₃) reacts with nucleophiles such as amines and hydrazines:
a. Reaction with Hydrazines

  • Product : Hydrazones (R–NH–N=C–) via condensation .

  • Example : Reaction with phenylhydrazine produces 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-2-phenylhydrazone .

  • Conditions : Reflux in methanol with acetic acid (3 hours) .

  • Yield : 65–70% .

b. Reaction with Primary Amines

  • Product : Imines (Schiff bases) .

  • Example : Condensation with aniline derivatives forms N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline analogs .

  • Conditions : Ethanol, acetic acid, reflux (1 hour) .

  • Yield : 60–75% .

Condensation Reactions

The ethanone group participates in Claisen-Schmidt and related condensations:
a. With Aldehydes

  • Product : α,β-Unsaturated ketones (enones) .

  • Example : Reaction with benzaldehyde yields (E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one .

  • Conditions : KOH in ethanol, room temperature (overnight) .

  • Yield : 82% .

b. With Malononitrile

  • Product : Pyridine-3,5-dicarbonitrile derivatives .

  • Example : Condensation with malononitrile and thiophenol forms 2-amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-(phenylthio)pyridine-3,5-dicarbonitrile .

  • Conditions : Ethanol, triethylamine, reflux (3 hours) .

  • Yield : 57% .

Cyclization Reactions

The compound forms fused heterocycles under specific conditions:
a. Pyrazolo[3,4-b]pyridine Formation

  • Product : 3,6-Diamino-4-(1,3-diphenylpyrazol-4-yl)pyrazolo[3,4-b]pyridine-5-carbonitrile .

  • Conditions : Hydrazine hydrate in n-butanol at 120°C (30 minutes) .

  • Yield : 65% .

Electrophilic Aromatic Substitution

The nitrophenyl group directs electrophilic substitution to the meta position:
a. Nitration/Sulfonation

  • Limited by the electron-withdrawing nitro group, requiring harsh conditions (e.g., fuming HNO₃/H₂SO₄ at >100°C).

Table 2: Comparison with Related Pyrazole Derivatives

CompoundKey Reactivity Differences
1-(5-Methyl-1-phenyldihydropyrazolyl)ethanoneLacks nitro group; reduced electrophilic substitution activity
3-EthylpyrazoleNo ethanone moiety; limited condensation reactions
4-NitrophenylhydrazineContains hydrazine; reacts preferentially via NH₂

Mechanistic Insights

  • Nitro Group : Electron-withdrawing nature deactivates the phenyl ring but facilitates reduction to amines.

  • Ethanone : Acts as a nucleophilic site for imine/hydrazone formation and enolate generation in condensations .

  • Pyrazole Ring : Stability under acidic/basic conditions allows diverse functionalization without ring cleavage .

Scientific Research Applications

1-(3-Ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme activity or protein interactions.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with various biological targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Compound A’s properties and applications, it is compared to structurally analogous pyrazole derivatives (Table 1). Key differences in substituents, biological activity, and physicochemical properties are highlighted.

Table 1: Structural and Functional Comparison of Compound A and Analogues

Compound Name Substituents (Positions) Biological Activity Melting Point (°C) Key Reference
Compound A 3-ethyl, 5-methyl, 1-(4-nitrophenyl) Anticancer (HepG2 IC₅₀: 12 µM) 194–196 (THF)
1-[5-methyl-1-(4-nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl]ethan-1-one 3-thiophen-2-yl, 5-methyl, 1-(4-nitrophenyl) Anticancer (MCF-7 IC₅₀: 8 µM) 226–227 (THF)
5-Ethoxymethyleneamino-3-(4-fluorophenyl)-1-(4-nitrophenyl)pyrazole-4-carbonitrile 3-(4-fluorophenyl), 5-ethoxymethyleneamino Antimicrobial (E. coli MIC: 16 µg/mL) 194–196
[3-(4-Fluorophenyl)-4-imino-1-(4-nitrophenyl)-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]amine Fused pyrazolo-pyrimidine ring Antifungal (C. albicans MIC: 8 µg/mL) >340
(E)-3-Amino-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)-imidazol-4-one 1,3-diphenyl, fused imidazolone ring Not reported 293–295 (EtOH)

Key Observations :

Substituent Effects on Bioactivity :

  • The replacement of the 3-ethyl group in Compound A with a thiophen-2-yl group (as in the second compound) enhances anticancer potency (IC₅₀: 8 µM vs. 12 µM) due to increased π-π stacking interactions with cellular targets .
  • Introducing a 4-fluorophenyl group at the 3-position (third compound) shifts activity toward antimicrobial effects, likely due to improved membrane permeability .

Impact of Ring Fusion :

  • Fusing a pyrimidine or imidazolone ring (fourth and fifth compounds) significantly elevates melting points (>340°C) and alters solubility, limiting their use in aqueous formulations .

Synthetic Flexibility :
Compound A’s acetyl group at the 4-position allows for versatile derivatization into hydrazones or thiadiazoles, whereas analogues with rigid fused rings (e.g., triazolopyrimidines) require more complex synthetic routes .

Research Findings and Limitations

  • Anticancer Mechanisms : Compound A inhibits topoisomerase IIα by intercalating DNA, while its thiophen-2-yl analogue induces apoptosis via ROS generation .
  • Antimicrobial Activity : Thiadiazole derivatives of Compound A show broad-spectrum activity but exhibit higher cytotoxicity (HeLa cell IC₅₀: 25 µM) compared to parent compounds .
  • Limitations : Poor aqueous solubility (logP: 3.8) and metabolic instability (t₁/₂: 1.2 h in rat liver microsomes) restrict Compound A’s in vivo efficacy .

Biological Activity

Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-, also known as 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)pyrazol-4-yl]ethanone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, synthesis methods, and biological effects, supported by data tables and relevant research findings.

Molecular Formula : C14H15N3O3
Molecular Weight : 273.287 g/mol
CAS Number : 61261-80-1
LogP : 3.377 (indicating moderate lipophilicity)
PSA (Polar Surface Area) : 80.71 Ų

These properties suggest that the compound is likely to have good membrane permeability, which is crucial for its biological activity.

Synthesis Methods

The synthesis of Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]- can be achieved through various methods involving the reaction of substituted hydrazines with appropriate carbonyl compounds. A common approach includes:

  • Condensation Reaction : The compound can be synthesized via a condensation reaction between a suitable hydrazine derivative and an acetophenone derivative under acidic or basic conditions.
  • Microwave-Assisted Synthesis : This method has been shown to enhance yields and reduce reaction times significantly.

Biological Activities

Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]- exhibits a range of biological activities, particularly in the fields of anti-inflammatory and anticancer research. Below are some highlighted activities:

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds often exhibit anti-inflammatory properties. In a comparative study, Ethanone demonstrated superior anti-inflammatory effects compared to diclofenac sodium, a standard anti-inflammatory drug. The mechanism is believed to involve inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response .

Anticancer Activity

In vitro studies have shown that Ethanone can inhibit the proliferation of various cancer cell lines. It acts by inducing apoptosis in cancer cells through the downregulation of anti-apoptotic proteins such as Mcl-1 and by inhibiting CDK9-mediated RNA polymerase II transcription . The following table summarizes key findings from recent studies:

Activity Effect Reference
Anti-inflammatorySuperior to diclofenac sodium
AnticancerInduces apoptosis in cancer cells
AntibacterialExhibits activity against specific strains

Case Studies

Several case studies have been conducted to evaluate the efficacy of Ethanone in various biological contexts:

  • Study on Anti-inflammatory Effects : A study published in MDPI demonstrated that Ethanone significantly reduced inflammation markers in animal models, suggesting its potential for treating inflammatory diseases .
  • Anticancer Mechanism Exploration : Research highlighted in PubChem indicated that the compound effectively inhibited tumor growth in xenograft models, supporting its use as a lead compound for developing new anticancer therapies .
  • Antibacterial Properties : A review on pyrazole derivatives noted that certain modifications of Ethanone showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with a substituted pyrazole core. For example, condensation of 3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazole with acetylating agents under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Key intermediates may include nitro-substituted pyrazole derivatives, with stepwise functionalization of the pyrazole ring. Reaction optimization (e.g., temperature, catalyst selection) is critical to minimize side products .

Q. What analytical techniques are optimal for characterizing this compound’s purity and structure?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions on the pyrazole ring.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if single crystals are obtainable) to resolve the 3D structure and confirm regiochemistry .

Q. What are the key chemical reactions this compound undergoes, and under what conditions?

  • Methodological Answer : The nitro group on the pyrazole ring is reactive. For example:

  • Reduction : Use hydrogen gas with a palladium catalyst or sodium borohydride to reduce the nitro group to an amine.
  • Substitution : Replace the nitro group with halides via nucleophilic aromatic substitution under acidic conditions.
  • Oxidation : Controlled oxidation of side chains (e.g., ethyl groups) using KMnO₄ or CrO₃ .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the binding affinity of this compound with target proteins?

  • Methodological Answer :

Protein Preparation : Retrieve target protein structures (e.g., enzymes) from the PDB database. Perform energy minimization and protonation state adjustment using tools like Swiss-PdbViewer.

Ligand Preparation : Optimize the compound’s 3D structure (e.g., using PyRx or AutoDock Vina) and assign partial charges.

Docking Parameters : Set grid box dimensions to cover the active site, and apply Lamarckian genetic algorithms for conformational sampling.

Validation : Compare docking scores (e.g., binding energy in kcal/mol) with known inhibitors. Cross-validate using MD simulations .

Q. How to address contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Dose-Response Analysis : Re-evaluate IC₅₀ values under standardized assay conditions (e.g., cell line, incubation time).
  • Structural Analog Comparison : Compare activity trends with analogs (e.g., pyrazole derivatives with varying substituents) to identify structure-activity relationships (SAR).
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability in reported data, considering factors like solvent effects or assay sensitivity .

Q. What in silico ADMET profiling approaches are suitable for predicting pharmacokinetics?

  • Methodological Answer :

  • Lipinski’s Rule : Calculate molecular weight, logP, hydrogen bond donors/acceptors using SWISS ADME.
  • Toxicity Prediction : Use ProTox-II to assess hepatotoxicity or mutagenicity.
  • Metabolism : Predict cytochrome P450 interactions via Schrödinger’s QikProp. Validate findings with in vitro microsomal stability assays .

Q. What strategies can optimize synthetic yield under varying reaction conditions?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial design (e.g., temperature, solvent polarity, catalyst loading) to identify critical parameters.
  • Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction time.
  • Catalyst Screening : Test palladium, copper, or organocatalysts for coupling steps .

Q. How to evaluate the compound’s potential as a lead molecule based on enzyme interactions?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure Ki values via competitive binding assays (e.g., fluorescence polarization).
  • Binding Kinetics : Use surface plasmon resonance (SPR) to determine on/off rates (kon/koff).
  • Mutagenesis Studies : Identify critical binding residues by alanine-scanning mutations in the enzyme .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.